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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential application of ST-836
hydrochloride in neurodegenerative disease research. As a preclinical compound, publicly

available data on ST-836 hydrochloride is limited. Therefore, this guide draws upon

established knowledge of its drug class—D2/D3 dopamine receptor agonists—to present a

representative framework for its potential mechanism of action, relevant experimental

protocols, and hypothetical data. The information presented herein is intended for research and

informational purposes only and does not constitute a promotion or endorsement of this

specific compound.

Executive Summary
Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive

loss of specific neuronal populations. A key therapeutic strategy involves the modulation of

dopamine signaling pathways to either replace lost function or provide neuroprotection. ST-836
hydrochloride is a small molecule identified as a dopamine D2 and D3 receptor agonist

currently in the preclinical stage of development for Parkinson's disease.[1][2] Agonism at these

receptors has been linked to neuroprotective effects in various preclinical models, suggesting

that ST-836 hydrochloride may hold therapeutic potential beyond symptomatic relief. This

guide provides an in-depth look at the potential mechanisms of action, relevant experimental
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models, and key data points pertinent to the investigation of D2/D3 agonists like ST-836
hydrochloride in a neurodegenerative disease context.

Core Compound Information
Property Value Reference

Compound Name ST-836 hydrochloride [3]

Synonyms ST-836 Hcl, ST-748 [1][2]

Chemical Name

N-(2-(4-(2-

methoxyphenyl)piperazin-1-

yl)ethyl)-N-propyl-4,5,6,7-

tetrahydrobenzo[d]thiazol-6-

amine hydrochloride

[3]

Molecular Formula C23H35ClN4OS [3]

Molecular Weight 451.07 g/mol [3]

Purity 98.11% (by LCMS) [3]

Target(s)
Dopamine D2 Receptor,

Dopamine D3 Receptor
[1]

Action Agonist [1]

Therapeutic Area

Nervous System Diseases

(specifically Parkinson's

Disease)

[1]

Developer Motac Neuroscience Ltd. [1]

Development Phase Preclinical [1]

Putative Mechanism of Action and Signaling
Pathways
As a D2/D3 dopamine receptor agonist, ST-836 hydrochloride is expected to exert its effects

by stimulating these G protein-coupled receptors. The neuroprotective effects of this class of
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compounds are thought to be multifactorial, involving the modulation of several key signaling

pathways that combat neuronal stress and promote survival.

Dopaminergic Signaling
D2-like dopamine receptors, including D2 and D3 subtypes, are coupled to Gi/o proteins. Their

activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and

downstream signaling cascades involved in gene expression and cellular function.
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Dopamine D2/D3 Receptor Signaling Cascade.

Neuroprotective Pathways
Beyond canonical dopamine signaling, D2/D3 agonists are hypothesized to promote neuronal

survival through several interconnected pathways:

Mitochondrial Stabilization: These agonists may help maintain mitochondrial membrane

potential and function, which is often compromised in neurodegenerative diseases.

Antioxidant Effects: Some D2/D3 agonists have been shown to scavenge free radicals,

thereby reducing oxidative stress, a key contributor to neuronal damage.

Upregulation of Neurotrophic Factors: Activation of D3 receptors, in particular, has been

linked to increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor

(BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal

survival and plasticity.
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Anti-apoptotic Signaling: D2 receptor activation can stimulate the PI3K/Akt signaling

pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.
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Putative Neuroprotective Mechanisms of D2/D3 Agonists.

Preclinical Data for Representative D2/D3 Agonists
The following tables summarize publicly available data for well-characterized D2/D3 agonists,

pramipexole and ropinirole, which can serve as a benchmark for evaluating new compounds

like ST-836 hydrochloride.

In Vitro Receptor Binding Affinity
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Compound Receptor
Binding Affinity (Ki,
nM)

Reference

Pramipexole D2
Data not specified, but

has high affinity

D3
5- to 7-fold higher

affinity than for D2
[4]

D4
Lower affinity than for

D2 and D3
[4]

Ropinirole D2 29

In Vivo Efficacy in Animal Models of Parkinson's
Disease
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Compound Animal Model Dose Key Findings Reference

Pramipexole

Lactacystin-

induced mouse

model

0.1 mg/kg and

0.5 mg/kg, i.p.,

twice daily

- Improved

rotarod

performance-

Attenuated

dopamine

neuron loss and

striatal dopamine

reduction-

Increased levels

of BDNF and

GDNF

[5]

MPTP-induced

mouse model

(transdermal

patch)

N/A

- Improved

dyskinesia-

Prevented

reduction of

dopamine and its

metabolites-

Restored activity

of antioxidant

enzymes

[6]

6-OHDA-

lesioned rats

(local perfusion)

2 and 10 nmol/2

µl/min

- Attenuated

hydroxyl radical

levels

[7]

Ropinirole
6-OHDA-

lesioned mice
N/A

- Caused

contralateral

circling

(indicating

dopaminergic

activity)

MPTP-induced

marmosets

0.05-1.0 mg/kg

SC or 0.1 mg/kg

PO

- Reversed motor

and behavioral

deficits
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Transient middle

cerebral artery

occlusion in rats

10 mg/kg and 20

mg/kg

- Improved

behavioral

deficits- Reduced

infarct area-

Attenuated

mitochondrial

ROS production

[8]

Key Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical

evaluation of a D2/D3 agonist for neurodegenerative diseases.

In Vitro Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor

subtypes.

Methodology:

Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO or HEK293) stably

expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).

Radioligand Competition: Perform a competitive binding assay using a known radioligand for

each receptor subtype (e.g., [³H]-Spiperone for D2 receptors).

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand, and serial dilutions of the test compound (e.g., ST-836 hydrochloride). Include

wells for total binding (no competitor) and non-specific binding (a high concentration of a

known antagonist).

Incubation: Incubate the plates to allow the binding to reach equilibrium.

Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50%

of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a

toxin-induced model of Parkinson's disease.

Methodology:

Animal Model: Use a mouse strain susceptible to MPTP, such as C57BL/6.

MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal

(i.p.) injection. A common regimen is four injections of 18-20 mg/kg at 2-hour intervals.

Test Compound Administration: Administer the test compound (e.g., ST-836 hydrochloride)

at various doses before and/or after MPTP administration, depending on whether a

protective or restorative effect is being investigated.

Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the

rotarod test for motor coordination and balance, and the open field test for locomotor activity.

Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the

striatum. Measure levels of dopamine and its metabolites (DOPAC and HVA) using high-

performance liquid chromatography (HPLC).

Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to

quantify the loss of dopaminergic neurons in the substantia nigra.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1139235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Setup

Treatment Phase

Assessment Phase

Select C57BL/6 Mice

Divide into Control,
MPTP, and MPTP + ST-836 Groups

Administer ST-836 hydrochloride
(Pre- and/or Post-MPTP)

Induce Parkinsonism with MPTP

Behavioral Testing
(e.g., Rotarod, Open Field)

Neurochemical Analysis
(Striatal Dopamine by HPLC)

Immunohistochemistry
(TH Staining of Substantia Nigra)

Data Analysis and Interpretation

Click to download full resolution via product page

Workflow for the MPTP Mouse Model of Parkinson's Disease.
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6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the efficacy of a test compound in a unilateral lesion model of Parkinson's

disease.

Methodology:

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

Surgical Procedure: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject

6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

Test Compound Administration: Administer the test compound systemically (e.g., i.p. or

orally) at different doses, typically starting after the lesion has been established.

Rotational Behavior: Assess rotational behavior induced by a dopamine agonist (e.g.,

apomorphine) or a dopamine-releasing agent (e.g., amphetamine). A reduction in

contralateral rotations (for agonist-induced) or ipsilateral rotations (for releasing agent-

induced) indicates a therapeutic effect.

Post-mortem Analysis: At the conclusion of the study, perform neurochemical and histological

analyses as described for the MPTP model to confirm the extent of the lesion and the effect

of the treatment.

Assessment of Mitochondrial Function
Objective: To determine if the test compound can protect against mitochondrial dysfunction in

vitro.

Methodology:

Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

Induction of Mitochondrial Dysfunction: Treat the cells with a mitochondrial toxin such as

MPP+ (the active metabolite of MPTP) or rotenone.

Test Compound Treatment: Co-incubate the cells with the toxin and various concentrations

of the test compound.
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Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye such as JC-1 or

TMRM to measure changes in mitochondrial membrane potential by flow cytometry or

fluorescence microscopy. A preservation of ΔΨm in the presence of the test compound

indicates a protective effect.

ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay to

assess the impact on energy production.

Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to quantify

intracellular ROS production.

Conclusion
ST-836 hydrochloride, as a D2/D3 dopamine receptor agonist, belongs to a class of

compounds with demonstrated therapeutic potential for Parkinson's disease and putative

neuroprotective properties. The preclinical development of this compound will likely involve a

comprehensive evaluation of its receptor binding profile, in vivo efficacy in established animal

models of neurodegeneration, and elucidation of its specific effects on neuroprotective

signaling pathways. The experimental frameworks and representative data presented in this

guide offer a robust starting point for researchers and drug development professionals

interested in investigating the potential of ST-836 hydrochloride and similar molecules for the

treatment of neurodegenerative diseases. Further studies are required to delineate the specific

pharmacological profile of ST-836 hydrochloride and to validate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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